4-Chloro-5-(trifluoromethyl)quinazoline

Descripción general

Descripción

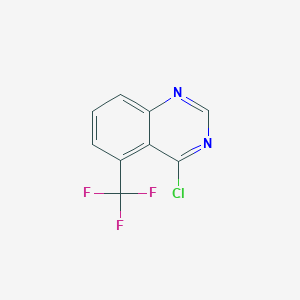

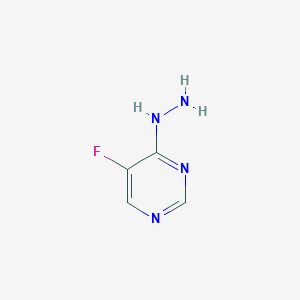

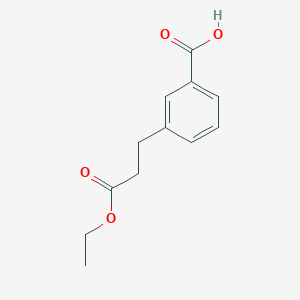

4-Chloro-5-(trifluoromethyl)quinazoline is a quinazoline derivative . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular formula of 4-Chloro-5-(trifluoromethyl)quinazoline is C9H4ClF3N2 . The molecular weight is 232.59 .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Physical And Chemical Properties Analysis

The physical form of 4-Chloro-5-(trifluoromethyl)quinazoline is solid . It has a boiling point of 218.5±40.0C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Quinazoline derivatives exhibit significant biological activities, making them valuable in medicinal chemistry. For instance, the synthesis of novel quinazoline compounds has been aimed at exploring their cytotoxic effects on various cancer cell lines. One study demonstrated the cytotoxicity and DNA damage potential of a quinazoline derivative on the human cancer cell line HeLa, showcasing its potential as an anticancer drug (Ovádeková et al., 2005). Similarly, another study focused on synthesizing and evaluating the cytotoxic activities of quinazolinone-1, 3, 4-oxadiazole derivatives, which showed remarkable activity against the HeLa cell line, indicating the importance of substituent variation on the quinazoline ring for enhancing cytotoxic activity (Hassanzadeh et al., 2019).

Chemical Synthesis and Characterization

The chemical synthesis of quinazoline derivatives is pivotal for accessing compounds with improved biological activity. For example, the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One demonstrated a methodological approach to obtaining quinazoline derivatives, emphasizing the versatility of these compounds in organic synthesis (Xu Li-feng, 2011).

Antimicrobial and Pharmacological Applications

Quinazoline derivatives have been explored for their antimicrobial, analgesic, and anti-inflammatory properties. A study highlighted the design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives, which showed significant antimicrobial, analgesic, and anti-inflammatory activity (Dash et al., 2017). This research underscores the potential of quinazoline derivatives in developing new therapeutic agents.

Mecanismo De Acción

Target of Action

4-Chloro-5-(trifluoromethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound . Quinazoline derivatives have been found to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities . .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .

Biochemical Pathways

Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways may be affected .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-5-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-7-5(9(11,12)13)2-1-3-6(7)14-4-15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEYSWZUHIYBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CN=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-(trifluoromethyl)quinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)

amine](/img/structure/B1460960.png)